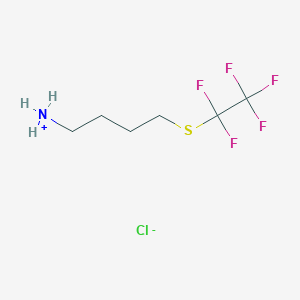![molecular formula C15H18N2O2 B13107107 (S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate](/img/structure/B13107107.png)
(S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate is a chiral compound belonging to the class of indole derivatives. This compound is characterized by its complex bicyclic structure, which includes a pyridoindole core. The stereochemistry at the ethyl ester group is specified as the (S)-enantiomer, indicating its specific three-dimensional arrangement. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate typically involves the following steps:
Formation of the Pyridoindole Core: This can be achieved through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydro-β-carboline structure.
Esterification: The resulting tetrahydro-β-carboline can be esterified using ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for esterification to scale up the process efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the ethyl ester group.
Reduction: Reduction reactions can target the double bonds within the pyridoindole core.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can react under basic conditions to substitute at the ester group.
Major Products
Oxidation: Products may include carboxylic acids or N-oxides.
Reduction: Reduced forms of the pyridoindole core.
Substitution: Substituted esters or amides.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex indole derivatives.
Chiral Catalysts: The (S)-enantiomer can be used in asymmetric synthesis as a chiral catalyst or ligand.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit certain enzymes involved in metabolic pathways.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Anticancer Research: Studied for its potential anticancer properties due to its ability to interact with DNA and proteins.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s indole structure allows it to mimic or interfere with the action of natural neurotransmitters, potentially modulating signal transduction pathways. The ethyl ester group may facilitate its cellular uptake and distribution.
類似化合物との比較
Similar Compounds
Tetrahydro-β-carboline Derivatives: Compounds with similar core structures but different substituents.
Indole Alkaloids: Natural products with indole cores, such as reserpine and yohimbine.
Uniqueness
(S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate is unique due to its specific stereochemistry and the presence of the ethyl ester group, which can influence its biological activity and pharmacokinetic properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C15H18N2O2 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC名 |
ethyl 2-[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]acetate |
InChI |
InChI=1S/C15H18N2O2/c1-2-19-14(18)9-13-15-11(7-8-16-13)10-5-3-4-6-12(10)17-15/h3-6,13,16-17H,2,7-9H2,1H3/t13-/m0/s1 |
InChIキー |
YXFXKGBICGUOJR-ZDUSSCGKSA-N |
異性体SMILES |
CCOC(=O)C[C@H]1C2=C(CCN1)C3=CC=CC=C3N2 |
正規SMILES |
CCOC(=O)CC1C2=C(CCN1)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




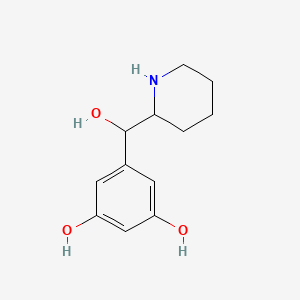
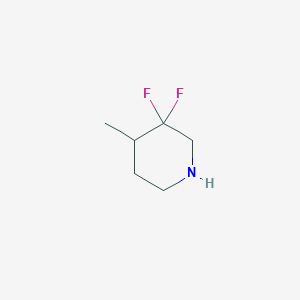
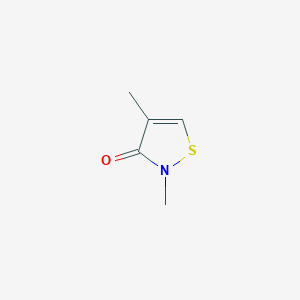

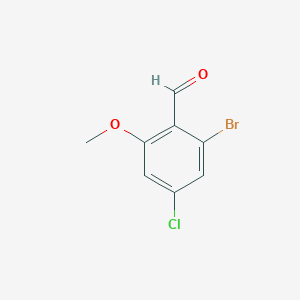
![((Benzo[d]thiazol-2-ylsulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13107074.png)
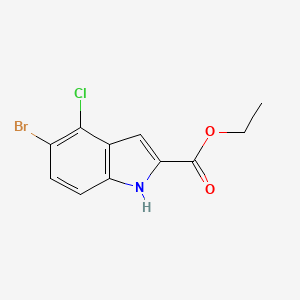
![Imidazo[1,2-a]pyrazin-5(1H)-one](/img/structure/B13107091.png)


![7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one](/img/structure/B13107111.png)
